(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dibromo-methoxybenzylidene group, and a dimethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 3,5-dimethylphenylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium thiocyanate; reactions may require polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Bromine Compounds: Various bromine-containing compounds that share some chemical properties with the target compound.
Uniqueness
(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural elements
Properties
Molecular Formula |
C19H16Br2N2O2S |
---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O2S/c1-10-4-11(2)6-13(5-10)22-19-23-18(24)16(26-19)9-12-7-14(20)17(25-3)15(21)8-12/h4-9H,1-3H3,(H,22,23,24)/b16-9- |
InChI Key |
LKPIMNALMIRDLS-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC)Br)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC)Br)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.